(R)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
®-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of two bromine atoms and an amine group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
The subsequent amination step involves the reaction of the dibromo compound with an amine source, such as ammonia or an amine derivative, under suitable conditions. This step may require the use of a catalyst or a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen atoms, yielding the parent tetrahydronaphthalene.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene. Substitution reactions can lead to a variety of functionalized naphthalenes.
Scientific Research Applications
Chemistry
In chemistry, ®-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of brominated naphthalenes with biological macromolecules. Its potential as a ligand for receptor binding studies is also of interest.
Medicine
In medicine, ®-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is investigated for its potential therapeutic properties. Its structural similarity to certain bioactive molecules makes it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties. Its brominated structure imparts unique characteristics that are valuable in various applications.
Mechanism of Action
The mechanism of action of ®-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with chlorine atoms instead of bromine.
5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Fluorine atoms replace the bromine atoms.
5,6-Diiodo-1,2,3,4-tetrahydronaphthalen-1-amine: Iodine atoms instead of bromine.
Uniqueness
®-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11Br2N |
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Molecular Weight |
305.01 g/mol |
IUPAC Name |
(1R)-5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Br2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1 |
InChI Key |
STOJXWWQIIBBKJ-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=C(C=C2)Br)Br)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Br)Br)N |
Origin of Product |
United States |
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